molecular formula C22H25ClFNO4S B11142730 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)propanamide

Cat. No.: B11142730
M. Wt: 454.0 g/mol
InChI Key: WGXGKZWGDJWQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups. Let’s break it down:

    2-(4-chloro-3,5-dimethylphenoxy): This part of the compound contains a chlorinated phenyl ring with two methyl groups and an oxygen atom.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring with a sulfur atom and a carbonyl group.

    N-(4-fluorobenzyl)propanamide: The final segment includes a fluorobenzyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Etherification: Start by reacting 4-chloro-3,5-dimethylphenol with an alkylating agent (e.g., chloromethyl ether) to form the phenoxy ether.

    Thiophene Ring Formation: Introduce the tetrahydrothiophene ring by reacting the phenoxy ether with a thiol (e.g., thiophenol) under suitable conditions.

    Amidation: Finally, amidate the resulting compound by reacting it with 4-fluorobenzylamine in the presence of a coupling agent (e.g., EDC/HOBt).

Industrial Production:: The industrial-scale synthesis typically involves optimized conditions and efficient reagents to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The phenolic group can be oxidized to a quinone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chloro and fluorobenzyl groups are susceptible to substitution reactions.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products:

  • Oxidation: Quinone derivative
  • Reduction: Alcohol
  • Substitution: Various derivatives with modified substituents

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular pathways.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups and heterocyclic rings may exhibit comparable properties.

: Insert relevant citation here. : Another relevant citation here.

Properties

Molecular Formula

C22H25ClFNO4S

Molecular Weight

454.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C22H25ClFNO4S/c1-14-10-20(11-15(2)21(14)23)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(24)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3

InChI Key

WGXGKZWGDJWQDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.